N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide is a complex organic compound notable for its unique structural features and potential biological applications. It belongs to a class of compounds that incorporate both quinazoline and cyclopropane structures, which are of significant interest in medicinal chemistry. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further research in drug development.
This compound has been synthesized and characterized in various studies, with its molecular formula identified as and a molecular weight of approximately 304.36 g/mol. The compound's synthesis and properties have been documented in scientific literature, including databases like PubChem and ChemDiv .
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structures. It is also categorized under carboxamides due to the presence of the carboxamide functional group, which is known for its ability to form hydrogen bonds, influencing the compound's solubility and biological activity.
The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide can be approached through several methodologies:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity during synthesis .
The molecular structure of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide can be described as follows:
The structural representation can be visualized using SMILES notation: CCOC(NC(=O)C1CC1)C2=C(NC(=O)C=C2)C(=O) .
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to explore its structure-activity relationships .
The mechanism of action for N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide is not fully elucidated but can be inferred from similar compounds:
Relevant data on melting point, boiling point, and specific reactivity profiles would require empirical testing under controlled conditions .
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]cyclopropanecarboxamide holds promise for various scientific applications:
The ongoing research into this compound emphasizes its significance within medicinal chemistry and related fields.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7